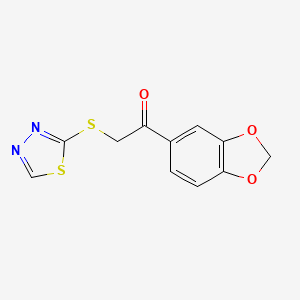
1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone, also known as BTDSE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone has been shown to target the mitochondria and induce the release of cytochrome c, which activates the caspase cascade and leads to apoptosis. 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone also exhibits potent antioxidant activity, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a potential therapeutic agent for the treatment of cancer. It also possesses anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in inflammatory diseases. 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the growth and metastasis of tumors in animal models.
实验室实验的优点和局限性
1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone has several advantages for lab experiments, including its potent antitumor activity, anti-inflammatory and antioxidant properties, and relatively low toxicity. However, its solubility in water is limited, which may pose challenges for certain experiments. 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone also has a relatively short half-life, which may require frequent dosing in animal studies.
未来方向
There are several future directions for research on 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone, including its potential applications in combination therapy with other anticancer agents, its mechanism of action, and its potential therapeutic effects in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Further studies are also needed to optimize the synthesis method and improve the yield and purity of 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone.
合成方法
The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone involves the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form 1,3-benzodioxole-5-carbonyl chloride, which is then reacted with 2-amino-1,3,4-thiadiazole to form 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone. The synthesis method has been optimized to improve the yield and purity of the compound.
科学研究应用
1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and melanoma. 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
属性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S2/c14-8(4-17-11-13-12-5-18-11)7-1-2-9-10(3-7)16-6-15-9/h1-3,5H,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXHQOZDOIIMGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[4-(2-chlorophenyl)piperazin-1-yl]propyl]-1,4-dioxane-2-carboxamide](/img/structure/B7533990.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(4-chloropyrazol-1-yl)ethanone](/img/structure/B7533995.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B7534000.png)
![N-(2,4-dimethylphenyl)-5-methyl-2-[[(4-methylphenyl)methylamino]methyl]-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7534001.png)
![3-[(4-Fluorophenyl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7534004.png)
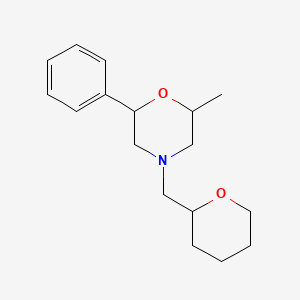
![(2-Amino-2-oxoethyl) 7a-(4-fluorophenyl)-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B7534030.png)
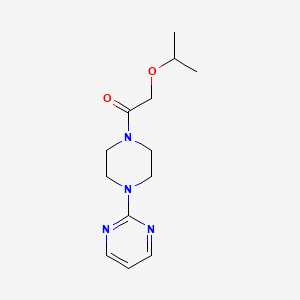
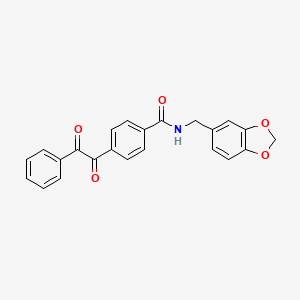
![3-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B7534049.png)

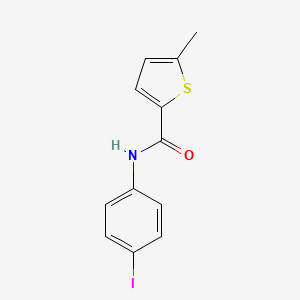
![2-[(4-benzyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(methylcarbamoyl)propanamide](/img/structure/B7534065.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(1,3-thiazol-4-yl)methanamine](/img/structure/B7534082.png)